molecular formula C14H9ClF3NO2 B6288352 1-[6-(2-Chloro-4-trifluoromethyl-phenoxy)-pyridin-3-yl]-ethanone, 95% CAS No. 2737207-38-2

1-[6-(2-Chloro-4-trifluoromethyl-phenoxy)-pyridin-3-yl]-ethanone, 95%

Cat. No.: B6288352
CAS No.: 2737207-38-2
M. Wt: 315.67 g/mol
InChI Key: WRHWJCJECQXTKC-UHFFFAOYSA-N
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Description

This compound is a derivative of pyridine, which is a basic heterocyclic organic compound. It has a chlorine atom and a trifluoromethyl group attached to a phenyl ring, which is further connected to the pyridine ring via an ether linkage .


Synthesis Analysis

The synthesis of such compounds often involves the reaction of a suitable pyridine derivative with a chlorinated trifluoromethyl compound . The exact method would depend on the specific starting materials and reaction conditions.


Molecular Structure Analysis

The molecular structure of this compound would likely be characterized by the presence of the pyridine ring, the phenyl ring, and the trifluoromethyl group. The ether linkage between the phenyl and pyridine rings would also be a key feature .


Chemical Reactions Analysis

As a pyridine derivative, this compound might undergo reactions typical of pyridines, such as electrophilic substitution or metal-catalyzed cross coupling . The presence of the trifluoromethyl group could also influence its reactivity.


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the trifluoromethyl group could increase its lipophilicity, while the pyridine ring could contribute to its basicity .

Mechanism of Action

The mechanism of action of this compound is not clear from the information available. If it’s used as a pharmaceutical or agrochemical, its mechanism would depend on its specific biological target .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and uses. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The future directions for research on this compound could include exploring its potential uses in various fields, such as pharmaceuticals or agrochemicals, and developing more efficient methods for its synthesis .

Properties

IUPAC Name

1-[6-[2-chloro-4-(trifluoromethyl)phenoxy]pyridin-3-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClF3NO2/c1-8(20)9-2-5-13(19-7-9)21-12-4-3-10(6-11(12)15)14(16,17)18/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRHWJCJECQXTKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CN=C(C=C1)OC2=C(C=C(C=C2)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClF3NO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.67 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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